molecular formula C15H16N4O3 B5608829 1,3,7-trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5608829
M. Wt: 300.31 g/mol
InChI Key: ISJKVSCRSVDVLX-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C15H17N4O3 It is known for its unique structure, which includes a purine core substituted with methyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the methyl and phenoxy groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it to more reduced forms, often involving hydrogenation.

    Substitution: The phenoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can produce a wide range of functionalized purines.

Scientific Research Applications

1,3,7-Trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar in structure but lacks the phenoxy group.

    Theophylline (1,3-dimethylxanthine): Similar purine core with different methylation pattern.

    Theobromine (3,7-dimethylxanthine): Another methylated purine derivative with distinct biological effects.

Uniqueness

1,3,7-Trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the phenoxy group, which imparts different chemical and biological properties compared to other methylated purines. This structural difference can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

1,3,7-trimethyl-8-(2-methylphenoxy)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-9-7-5-6-8-10(9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKVSCRSVDVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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